

# Dapoxetine for Premature Ejaculation: A Meta-Analysis of Randomized Controlled Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dapoxetine*

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A Comparative Guide for Researchers and Drug Development Professionals

**Dapoxetine**, a short-acting selective serotonin reuptake inhibitor (SSRI), is the first oral pharmacological agent specifically developed and approved for the on-demand treatment of premature ejaculation (PE) in adult men. This guide provides a comprehensive meta-analysis of data from randomized controlled trials (RCTs) to objectively evaluate the efficacy and safety of **dapoxetine** in comparison to placebo. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the clinical profile of **dapoxetine**.

## Efficacy of Dapoxetine: Quantitative Analysis

The primary efficacy of **dapoxetine** in treating premature ejaculation is consistently demonstrated across multiple meta-analyses of randomized controlled trials. The key outcome measures include the Intravaginal Ejaculatory Latency Time (IELT), patient-reported outcomes (PROs) such as perceived control over ejaculation and satisfaction with sexual intercourse, and the Clinical Global Impression of Change (CGIC).

## Intravaginal Ejaculatory Latency Time (IELT)

IELT, measured by a stopwatch, is a primary objective endpoint in PE clinical trials. Meta-analyses consistently show that both 30 mg and 60 mg doses of **dapoxetine** lead to a statistically significant increase in IELT compared to placebo.<sup>[1][2][3]</sup> The 60 mg dose generally results in a greater increase in IELT than the 30 mg dose.<sup>[1][2]</sup>

Outcome Measure	Dapoxetine 30 mg vs. Placebo	Dapoxetine 60 mg vs. Placebo	Dapoxetine 60 mg vs. Dapoxetine 30 mg
IELT (Mean Difference, minutes)	1.38 - 1.67[4]	1.62 - 2.18[4]	0.46 - 0.47[2][3]
IELT (Weighted Mean Difference, minutes)	1.38 (95% CI: 1.01-1.75)[4]	1.62 (95% CI: 1.40-1.84)[4]	
IELT (Fold Increase from Baseline)	~2.5-fold	~3.0-fold	

Table 1: Summary of Meta-Analyses Findings on Intravaginal Ejaculatory Latency Time (IELT).

## Patient-Reported Outcomes (PROs)

Patient-reported outcomes are crucial for assessing the subjective benefits of treatment.

**Dapoxetine** has shown significant improvements in various PROs.

Outcome Measure	Dapoxetine (30 mg & 60 mg) vs. Placebo
Patient Global Impression of Change (PGIC) (Risk Ratio)	1.81 - 2.10[1]
Perceived Control Over Ejaculation	Significantly Improved[5]
Satisfaction with Sexual Intercourse	Significantly Improved[2]
Composite PRO Criteria for Clinical Benefit (CCCB) (Odds Ratio)	2.59 (95% CI: 1.98, 3.39)[3]
Personal Distress Related to Ejaculation (PDRE) (Relative Risk)	1.26 (95% CI: 1.18-1.35)[4]

Table 2: Summary of Meta-Analyses Findings on Patient-Reported Outcomes.

## Safety and Tolerability Profile

The safety of **dapoxetine** has been extensively evaluated in clinical trials. While generally well-tolerated, some adverse events are reported more frequently with **dapoxetine** than with placebo, and their incidence is often dose-dependent.

Adverse Event	Dapoxetine 30 mg (Incidence)	Dapoxetine 60 mg (Incidence)	Placebo (Incidence)
Nausea	8.7% - 11.0%	20.1% - 22.2%	~2.2%
Dizziness	3.0% - 5.8%	6.2% - 10.9%	~1.2%
Headache	5.9% - 5.6%	6.8% - 8.8%	~2.6%
Diarrhea	3.9%	6.8%	~1.0%
Insomnia	Common	Common	
Syncope (Fainting)	0.06%	0.23%	0.05%

Table 3: Common Adverse Events Associated with **Dapoxetine** from Pooled Analyses.[2][6]

The risk ratio for overall adverse events for **dapoxetine** (both 30 mg and 60 mg) compared to placebo is approximately 2.36 (95% CI 1.76–3.16).[1][7]

## Experimental Protocols

The data presented in this guide are derived from meta-analyses of multiple Phase 3, randomized, double-blind, placebo-controlled trials. While individual study protocols may have slight variations, the general methodology is consistent across the key trials.

## Study Design and Patient Population

- Design: The foundational studies were multicenter, randomized, double-blind, placebo-controlled trials.[8]
- Participants: The studies enrolled adult men ( $\geq 18$  years of age) in stable, monogamous, heterosexual relationships who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for premature ejaculation.[8][9]

A key inclusion criterion was a baseline IELT of  $\leq 2$  minutes in at least 75% of intercourse events.[\[6\]](#)[\[8\]](#)

## Randomization and Blinding

Participants were typically randomized in a 1:1:1 ratio to receive **dapoxetine** 30 mg, **dapoxetine** 60 mg, or a matching placebo. Both participants and investigators were blinded to the treatment allocation to minimize bias.

## Treatment Protocol

**Dapoxetine** was administered on-demand, approximately 1 to 3 hours before anticipated sexual intercourse.[\[8\]](#)[\[9\]](#)

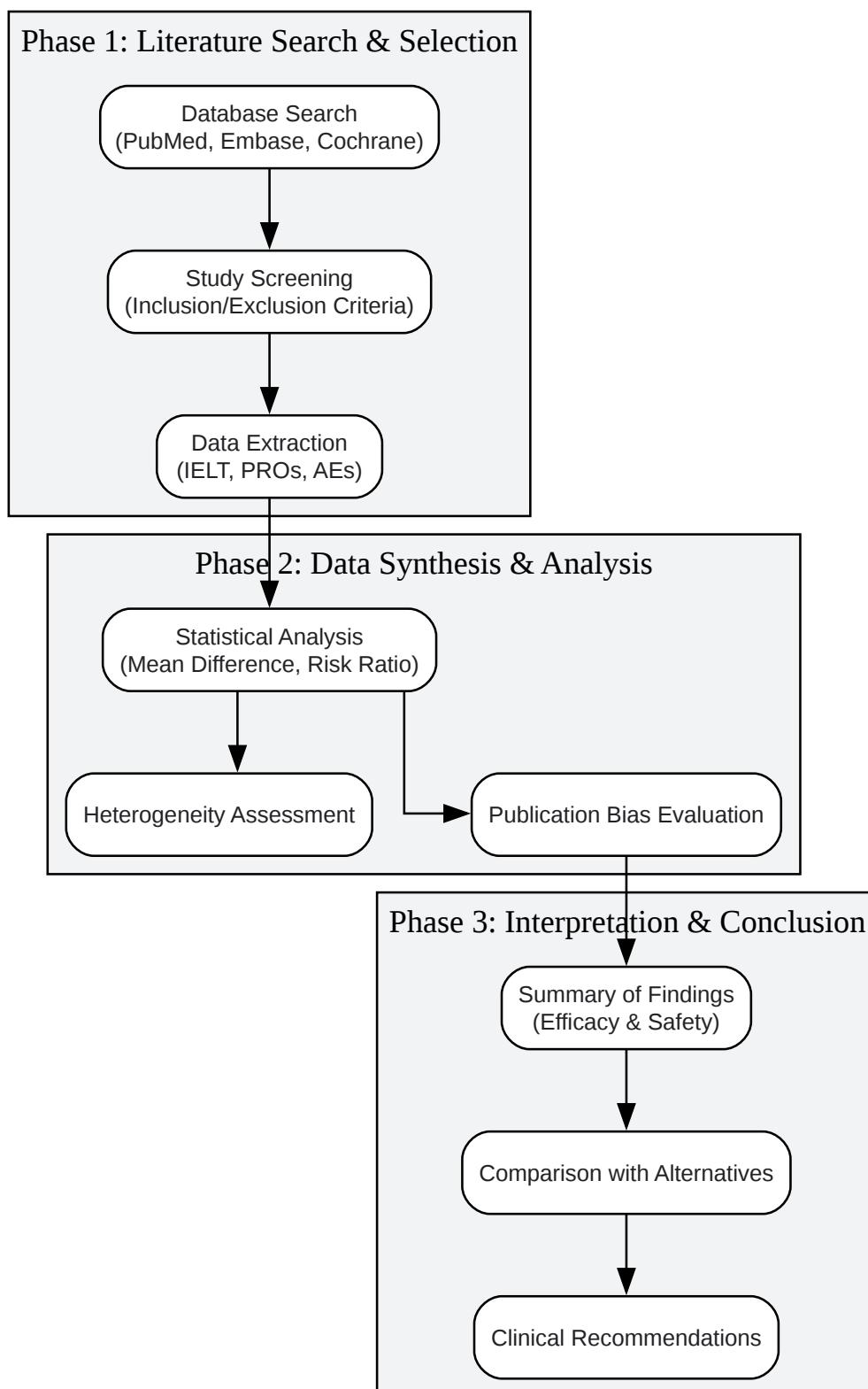
## Outcome Measures

- Primary Endpoint: The primary efficacy outcome was the change from baseline in IELT, as measured by the female partner using a stopwatch.
- Secondary Endpoints: Secondary outcomes included several patient-reported outcome measures, such as the Premature Ejaculation Profile (PEP), which assesses perceived control over ejaculation, satisfaction with sexual intercourse, and personal distress related to ejaculation.[\[8\]](#)[\[9\]](#) The Clinical Global Impression of Change (CGIC) in PE was also a key secondary endpoint.[\[8\]](#)

## Statistical Analysis

The meta-analyses pooled data from the individual RCTs. For continuous outcomes like IELT, weighted mean differences (WMD) or mean differences (MD) with 95% confidence intervals (CIs) were calculated. For dichotomous outcomes such as the incidence of adverse events or improvement in PGIC, risk ratios (RR) or odds ratios (OR) with 95% CIs were used.

## Visualizing the Meta-Analysis Process and Dapoxetine's Mechanism

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Caption: Workflow of a typical meta-analysis of randomized controlled trials.



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